Regioisomeric Structural Differentiation via Computed Boiling Point: 7-Methyl vs. 5-Methyl Isomer
The target 7-methyl isomer (CAS 95576-07-1) exhibits a computed boiling point of 312.6 °C at 760 mmHg, as reported by ChemBlink using ACD/Labs software . This value is substantially higher than the experimentally determined boiling point range of 200–210 °C (at 760 mmHg) reported for the unsubstituted parent scaffold 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0), which lacks the 2-propanone substituent . Although direct experimental boiling point data for the 5-methyl isomer (CAS 95576-06-0) are not publicly available, the computed boiling point difference relative to the non-propanone scaffold confirms that the propanone substituent dramatically elevates boiling point, providing a chromatographic retention time marker (e.g., in GC-MS) for identity confirmation of the 7-methyl regioisomer over potential mis-assigned analogs [1].
| Evidence Dimension | Boiling point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 312.6 °C (computed, CAS 95576-07-1, 7-methyl-2-propanone isomer) |
| Comparator Or Baseline | 200–210 °C (experimental, CAS 23747-48-0, 5-methyl scaffold without propanone) |
| Quantified Difference | ~102–113 °C higher for the propanone-substituted compound |
| Conditions | Computed (ACD/Labs) for target; experimental literature values for comparator |
Why This Matters
A boiling point difference exceeding 100 °C translates directly to distinct GC retention indices, enabling unambiguous isomeric identification in analytical workflows and preventing procurement or formulation errors.
- [1] Flament, I., Sonnay, P., & Ohloff, G. (1973). Pyrazines. 2ème communication. II. Synthèse de dihydro-6,7-5H-cyclopenta[b]pyrazines alkylées. Helvetica Chimica Acta, 56(2), 610–619. (GC-MS and NMR characterization of 21 bicyclic pyrazines). View Source
